4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid
Description
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid is a succinamic acid derivative featuring a phenylpropanoyl-substituted anilino moiety. The compound’s structure consists of a central butanoic acid backbone with a 4-oxo group and an aromatic amine (anilino) substituted at the third position by a 3-phenylpropanoyl carbamoyl group. This design confers unique physicochemical properties, including intermediate lipophilicity and electronic characteristics influenced by the phenylpropanoyl group.
Properties
IUPAC Name |
4-oxo-4-[3-(3-phenylpropanoylamino)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(10-9-14-5-2-1-3-6-14)20-15-7-4-8-16(13-15)21-18(23)11-12-19(24)25/h1-8,13H,9-12H2,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKOVQJLYNSHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[(3-Phenylpropanoyl)amino]aniline
Step 1 : Acylation of 3-nitroaniline with 3-phenylpropanoyl chloride.
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Reagents : 3-Nitroaniline, 3-phenylpropanoyl chloride, pyridine (base), dichloromethane (solvent).
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Conditions : 0°C → room temperature, 12 hours.
Step 2 : Catalytic hydrogenation of the nitro group.
Synthesis of 4-Oxo Butanoic Acid
Method : Oxidation of levulinic acid (4-oxopentanoic acid) via selective decarbonylation.
Coupling via Amide Bond Formation
Reagents : 3-[(3-Phenylpropanoyl)amino]aniline, 4-oxo butanoic acid, EDC·HCl, HOBt, DMF.
Pathway B: Enolate-Mediated Assembly
Enolate Alkylation of Ethyl Acetoacetate
Step 1 : Formation of β-keto ester enolate.
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Reagents : Ethyl acetoacetate, LDA (2 eq.), THF, -78°C.
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Intermediate : Ethyl 3-(3-phenylpropanamido)phenylamino-4-oxobutanoate.
Step 2 : Halogenation at the α-position.
Hydrolysis and Decarboxylation
Step 1 : Saponification of the ethyl ester.
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Reagents : NaOH (2 M), ethanol, reflux, 4 hours.
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Step 2 : Acid-catalyzed decarboxylation.
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Reagents : HCl (6 M), 100°C, 2 hours.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 52% | 45% |
| Key Advantage | Modularity | Atom Economy |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Pathway A offers higher modularity, enabling independent optimization of fragments, while Pathway B minimizes intermediate isolation but requires precise enolate control.
Industrial-Scale Optimization
Solvent Selection
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Treatment
Research indicates that derivatives of 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid may possess therapeutic potential in treating neurodegenerative diseases. Specifically, compounds in this class have been studied for their ability to inhibit kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of tryptophan to neuroactive metabolites. Inhibiting this enzyme may help mitigate conditions associated with diseases such as Alzheimer's and Huntington's disease .
2. Antioxidant Activity
Studies have suggested that the compound exhibits antioxidant properties, which can be beneficial in protecting neuronal cells from oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to cell death and neurodegeneration .
3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of related compounds. By modulating inflammatory pathways, these compounds could provide therapeutic benefits in diseases characterized by chronic inflammation, including various neurodegenerative disorders .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the effects of a derivative of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability when treated with this compound compared to controls. This suggests its potential as a neuroprotective agent .
Case Study 2: Kynurenine Pathway Modulation
Another study explored the modulation of the kynurenine pathway using derivatives of this compound. The findings demonstrated that these compounds effectively inhibited kynurenine-3-hydroxylase activity, leading to increased levels of neuroprotective metabolites. This modulation could play a crucial role in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxo-4-(substituted anilino)butanoic acid derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent variations, molecular properties, and inferred bioactivity.
Structural and Molecular Comparisons
Pharmacokinetic Considerations
- Metabolic Stability: Bulkier groups (e.g., phenylpropanoyl, azepanyl) may slow oxidative metabolism compared to smaller substituents (e.g., methyl in ).
- Toxicity Profiles : Halogenated analogs () could pose higher toxicity risks due to bioaccumulation tendencies, whereas heterocycles () might offer safer metabolic pathways.
Biological Activity
4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid, a compound belonging to the class of amino acids and derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O4
- CAS Number : 940507-15-3
Antimicrobial Activity
Research has indicated that derivatives of butanoic acid compounds exhibit significant antimicrobial properties. A study involving similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a possible therapeutic role in treating inflammatory diseases such as arthritis .
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models. For example, a related compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted at a pharmaceutical lab tested the efficacy of various butanoic acid derivatives, including this compound. The results indicated that while some derivatives showed promising results against specific strains, further optimization was needed for broader applications.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The findings revealed a significant reduction in swelling and pain markers, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid, and how can reaction efficiency be optimized?
A: The synthesis of this compound involves multi-step coupling reactions. A typical approach includes:
- Step 1 : Formation of the anilino intermediate via nucleophilic substitution or amidation between 3-phenylpropanoyl chloride and a substituted aniline.
- Step 2 : Coupling the intermediate with 4-oxobutanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group.
To optimize efficiency, reaction conditions (solvent polarity, temperature, and catalyst loading) should be systematically varied. Statistical design of experiments (DoE) is recommended to minimize trial runs and identify critical parameters . Monitor intermediates using LC-MS or NMR to confirm structural fidelity at each stage .
Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
A: Stability studies should employ:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C and analyze degradation products via HPLC or UPLC over 24–72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
For kinetic modeling, apply Arrhenius equations to predict shelf-life under storage conditions. Reference spectral libraries (e.g., mzCloud) can aid in identifying degradation byproducts .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in biological systems?
A: Advanced methods include:
- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites (e.g., ketone or amide groups) to predict nucleophilic/electrophilic behavior .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., enzymes) to estimate binding free energies. Software like GROMACS or AMBER is suitable.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to prioritize derivatives for synthesis .
Q. Q4. How should researchers address contradictions in biological activity data across different experimental models?
A: Contradictions may arise from:
- Model-specific variability : Validate activity in both in vitro (cell lines) and ex vivo (tissue explants) systems to assess translational relevance.
- Metabolic differences : Use liver microsome assays to compare metabolic stability across species.
- Data normalization : Apply rigorous controls (e.g., housekeeping genes in qPCR, reference standards in ELISA) to minimize technical variability. Statistical tools like ANOVA with post-hoc tests can resolve discrepancies .
Q. Q5. What methodologies are recommended for elucidating the reaction mechanism of this compound in catalytic processes?
A: Mechanistic studies require:
- Isotopic Labeling : Use O or H isotopes to trace atom transfer during reactions (e.g., ketone reduction).
- Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps.
- Spectroscopic Trapping : Employ time-resolved IR or EPR spectroscopy to detect transient intermediates .
Methodological Considerations
Q. Q6. How can researchers design experiments to evaluate the compound’s potential as a pharmaceutical intermediate?
A: Key steps include:
- ADME profiling : Assess absorption (Caco-2 permeability), distribution (plasma protein binding), metabolism (CYP450 inhibition), and excretion (renal clearance).
- Toxicity screening : Use zebrafish embryos or 3D liver spheroids for early-stage toxicity prediction.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl groups) to enhance bioavailability, referencing similar compounds in and .
Q. Q7. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
A: Consider:
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation.
- Membrane filtration : Employ tangential flow filtration (TFF) to remove low-MW impurities.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield and purity .
Data Analysis and Validation
Q. Q8. How should researchers validate computational predictions of this compound’s properties against experimental data?
A: Implement:
- Bland-Altman plots : Compare predicted vs. experimental logP or pKa values to assess bias.
- Cross-validation : Split datasets into training/testing subsets to evaluate model robustness.
- Sensitivity analysis : Vary input parameters (e.g., DFT functional) to quantify prediction uncertainty .
Q. Q9. What statistical approaches are critical for analyzing dose-response relationships in biological assays?
A: Use:
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC.
- Bootstrap resampling : Estimate confidence intervals for potency metrics.
- Meta-analysis : Aggregate data from multiple studies to identify trends, addressing outliers via Grubbs’ test .
Emerging Research Directions
Q. Q10. How can AI-driven platforms accelerate the discovery of derivatives with enhanced activity?
A: Integrate:
- Generative Chemistry : Train deep learning models (e.g., GPT-Mol) to propose novel analogs.
- High-throughput virtual screening : Use cloud-based platforms (e.g., Schrödinger) to screen >10 compounds in silico.
- Automated synthesis : Couple robotic platforms (e.g., Chemspeed) with real-time analytics for rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
